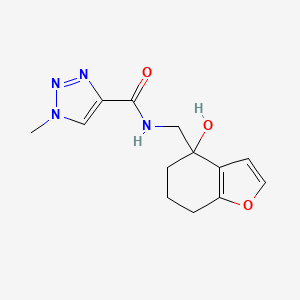

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Description

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a 1,2,3-triazole core substituted at the 1-position with a methyl group and at the 4-position with a carboxamide moiety. The carboxamide nitrogen is further functionalized with a (4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl group.

Properties

IUPAC Name |

N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]-1-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O3/c1-17-7-10(15-16-17)12(18)14-8-13(19)5-2-3-11-9(13)4-6-20-11/h4,6-7,19H,2-3,5,8H2,1H3,(H,14,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLFDXHVKVIZXSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)NCC2(CCCC3=C2C=CO3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:

Formation of the Benzofuran Moiety: The benzofuran ring can be synthesized through cyclization reactions involving phenolic compounds and appropriate reagents under acidic or basic conditions.

Introduction of the Triazole Ring: The triazole ring is often introduced via a click chemistry reaction, specifically the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.

Coupling Reactions: The final step involves coupling the benzofuran and triazole intermediates with a carboxamide group, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for the cycloaddition steps and advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group in the benzofuran moiety can undergo oxidation to form ketones or aldehydes.

Reduction: The carboxamide group can be reduced to amines under appropriate conditions.

Substitution: The triazole ring can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate) under acidic conditions.

Reduction: Reagents like LiAlH₄ (lithium aluminium hydride) or catalytic hydrogenation.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of benzofuran ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted triazoles with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.

Biology

Biologically, N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is investigated for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may act as an anti-inflammatory, antimicrobial, or anticancer agent, depending on its interaction with biological targets.

Industry

Industrially, this compound could be used in the development of pharmaceuticals, agrochemicals, or as a precursor for more complex chemical entities.

Mechanism of Action

The mechanism of action of N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to the 1H-1,2,3-triazole-4-carboxamide class, which has been extensively studied for diverse applications, including anticancer and antimicrobial agents. Below is a comparative analysis with structurally related analogs (Table 1), focusing on substituent effects and hypothesized structure-activity relationships.

Table 1: Structural and Functional Comparison of 1H-1,2,3-Triazole-4-Carboxamide Derivatives

Key Insights from Comparative Analysis

However, this may reduce membrane permeability relative to lipophilic substituents like trifluoromethylquinoline in LOHWIP .

Electronic Effects: Electron-withdrawing groups (e.g., Cl in ZIPSEY, CF₃ in LOHWIP) on aryl rings may enhance electrophilic reactivity at the triazole core, influencing interaction with biological targets. The title compound’s hydroxy group could act as both H-bond donor and acceptor, mimicking natural substrates .

Tautomerism and Stability :

- Spectral data (IR, NMR) from related triazoles (e.g., compounds [7–9] in ) confirm the prevalence of thione tautomers over thiol forms due to the absence of νS-H bands (~2500–2600 cm⁻¹). The title compound’s triazole core may exhibit similar tautomeric behavior, affecting stability and reactivity .

Biological Activity

N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

The compound features a tetrahydrobenzofuran moiety linked to a triazole ring and a carboxamide functional group. This unique structure contributes to its reactivity and potential interactions with biological targets. The molecular formula and weight are significant for understanding its pharmacokinetics and dynamics.

| Property | Details |

|---|---|

| Molecular Formula | C₁₃H₁₅N₃O₃ |

| Molecular Weight | 253.28 g/mol |

| Functional Groups | Hydroxyl, Carboxamide |

Anti-inflammatory and Analgesic Effects

Compounds containing the tetrahydrobenzofuran structure have been reported to exhibit anti-inflammatory and analgesic properties. Research indicates that derivatives of this structure can inhibit specific enzymes involved in inflammatory pathways, suggesting that this compound may possess similar effects.

Neuroprotective Effects

The presence of hydroxyl groups in the compound enhances its ability to form hydrogen bonds, which may facilitate interactions with neurotransmitter receptors or enzymes involved in neuroprotection. Studies have shown that tetrahydrobenzofuran derivatives can protect neuronal cells from oxidative stress and apoptosis.

Anticancer Activity

Research on related triazole compounds has demonstrated anticancer properties. For instance, mercapto-substituted 1,2,4-triazoles have shown potential as chemopreventive agents against various cancer cell lines. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells .

The biological activity of this compound is likely mediated through its interaction with specific molecular targets such as enzymes and receptors:

- Enzyme Inhibition : The carboxamide group may participate in enzyme binding through hydrogen bonding or hydrophobic interactions.

- Receptor Modulation : The compound may act as a modulator at neurotransmitter receptors due to its structural similarity to known ligands.

Study 1: Anticancer Activity Assessment

In a study assessing the cytotoxic effects of various triazole derivatives on human cancer cell lines (MCF-7 and HCT116), certain compounds exhibited significant inhibitory effects with IC50 values ranging from 6.2 μM to 43.4 μM . This suggests that derivatives of this compound could be explored for their potential anticancer applications.

Study 2: Neuroprotective Effects

Another study highlighted the neuroprotective effects of tetrahydrobenzofuran derivatives in models of neurodegeneration. These compounds were found to reduce markers of oxidative stress and apoptosis in neuronal cells exposed to neurotoxic agents . This indicates a promising avenue for further research into the neuroprotective capabilities of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.